Dibefurin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

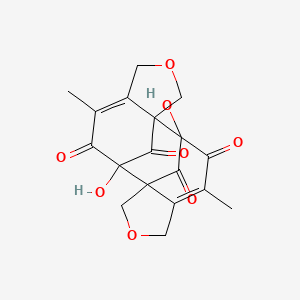

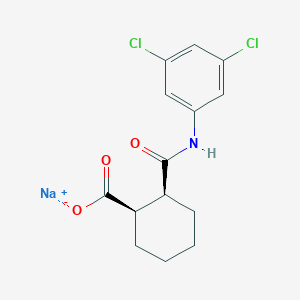

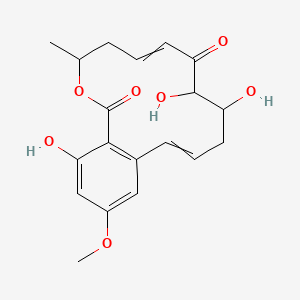

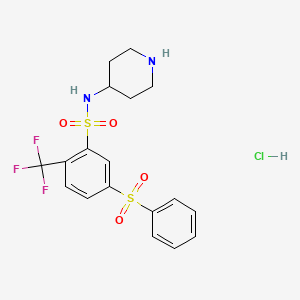

Dibefurin is a fungal metabolite . It acts as an inhibitor of calcineurin phosphatase . The CAS number of Dibefurin is 175448-33-6 .

Synthesis Analysis

Dibefurin is synthesized through a six-step process. The key step in this process is the oxidative dimerization of the aromatic polyketide epicoccine .Molecular Structure Analysis

Dibefurin has a unique Ci-symmetric natural structure . The molecular formula of Dibefurin is C18H16O8 . Its molecular weight is 360.31 . The structure of Dibefurin was confirmed and the relative stereochemistry determined by a single crystal X-ray experiment .Chemical Reactions Analysis

The synthesis of Dibefurin features an oxidative dimerization of the aromatic polyketide epicoccine . This suggests that Dibefurin is involved in oxidation reactions.Physical And Chemical Properties Analysis

Dibefurin has a molecular weight of 360.31 . Its molecular formula is C18H16O8 . The density of Dibefurin is predicted to be 1.68±0.1 g/cm3 .Scientific Research Applications

Biomimetic Synthesis of Dibefurin : Dibefurin is identified as a Ci-symmetric natural product acting as an inhibitor of calcineurin phosphatase. A six-step synthesis of dibefurin is highlighted, featuring an oxidative dimerization of the aromatic polyketide epicoccine. This synthesis suggests dibefurin's relation to epicolactone, another complex fungal metabolite (Ellerbrock, Armanino, & Trauner, 2014).

Dibefurin as a Novel Fungal Metabolite : Another study underscores dibefurin as a novel inhibitor of calcineurin, isolated from a specific fungal culture. The compound was identified through bioactivity-directed fractionation and various purification techniques. Its structure, established through crystallographic, NMR, and MS studies, presents it as a novel dimeric compound (Brill et al., 1996).

Dibefurin B and α-Glucosidase Inhibitory Activity : A study on secondary metabolites from a mangrove fungus identified new compounds including dibefurin B. This variant, along with others, exhibited significant α-glucosidase inhibitory activity, indicating potential applications in metabolic disorders or diabetes management (Qiu et al., 2019).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

2,10-dihydroxy-4,12-dimethyl-7,15-dioxapentacyclo[8.6.1.12,9.01,13.05,9]octadeca-4,12-diene-3,11,17,18-tetrone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O8/c1-7-9-3-25-5-15(9)13(21)17(23,11(7)19)16-6-26-4-10(16)8(2)12(20)18(15,24)14(16)22/h23-24H,3-6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMHFCPLGUKRQDC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2COCC23C(=O)C(C1=O)(C45COCC4=C(C(=O)C3(C5=O)O)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dibefurin | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl N-[(2S)-1-[2-[2-(2-ethylanilino)-2-oxoethyl]sulfanylcarbonylhydrazinyl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate](/img/structure/B1139193.png)

![4-[(Z)-{(2Z)-2-[(2-fluorophenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]benzoic acid](/img/structure/B1139202.png)